Cas no 52813-63-5 ((R)-(-)-Dihydro-5-(hydroxymethyl)furanone)

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone structure
52813-63-5 structure
商品名:(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
CAS番号:52813-63-5
MF:C5H8O3
メガワット:116.115221977234
MDL:MFCD00040528
CID:56318
PubChem ID:6950353

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 化学的及び物理的性質

名前と識別子

    • (R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
    • (R)-(-)-4,5-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-(?)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-5-Hydroxymethyl-dihydro-furan-2-one
    • (R)-5-Hydroxymethyl-pyrrolidin-2-one
    • (5R)-5-(hydroxymethyl)oxolan-2-one
    • (R)-(-)-Dihydro-5-(hydroxymethyl)furanone
    • (R)-5-Hydroxymethyldihydrofuran-2-one
    • BCP23214
    • (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (r)-(-)-g-hydroxymethyl- g-butyrolactone
    • NSISJFFVIMQBRN-SCSAIBSYSA-N
    • SCHEMBL931042
    • (r)-(-)-gamma-hydroxymethyl-gamma-butyrolactone
    • (r)-(+)-dihydro-5-(hydroxymethyl)-2(3h)-furanone
    • AKOS016842835
    • R)-(-)-DIHYDRO-5-(HYDROXYMETHYL)-2(3H)-
    • AS-37602
    • (R)-4-(hydroxymethyl)-4-butyrolactone
    • CS-0046919
    • EN300-99298
    • (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone, 97%
    • A847751
    • AC-6629
    • (r)-gamma-hydroxymethyl-gamma-butyro-lactone
    • l-dihydro-5-(hydroxymethyl)-2(3h)-furanone (r-)
    • Q-103495
    • MFCD00040528
    • (r)-5-(hydroxymethyl)-dihydrofuran-2(3h)-one
    • 5-Hydroxymethyl-dihydro-furan-2-one;(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
    • AM20090484
    • (5R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
    • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-, (5R)-
    • DTXSID201254377
    • 52813-63-5
    • (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone (ACI)
    • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-, (R)- (ZCI)
    • (-)-(R)-5-(Hydroxymethyl)tetrahydrofuran-2-one
    • (5R)-5-(Hydroxymethyl)dihydro-furan-2(3H)-one
    • (R)-(-)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-5-(Hydroxymethyl)dihydrofuran-2-one
    • (R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
    • (R)-γ-(Hydroxymethyl)-γ-butyrolactone
    • 2(3H)-Furanone dihydro-5-(hydroxymethyl)-, (5R)-
    • MDL: MFCD00040528
    • インチ: 1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1
    • InChIKey: NSISJFFVIMQBRN-SCSAIBSYSA-N
    • ほほえんだ: O1C(CC[C@@H]1CO)=O

計算された属性

  • せいみつぶんしりょう: 116.04700
  • どういたいしつりょう: 116.047
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 99.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • 互変異性体の数: 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 46.5A^2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • 密度みつど: 1.237 g/mL at 25 °C(lit.)
  • ふってん: 101-102 °C/0.048 mmHg(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.47(lit.)
  • PSA: 46.53000
  • LogP: -0.31570
  • ひせんこうど: -56 º (c=3 in chloroform)
  • ようかいせい: 未確定
  • 光学活性: [α]20/D −56°, c = 3 in chloroform

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone セキュリティ情報

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
60102-1/G
(R)-(-)-DIHYDRO-5-(HYDROXYMETHYL)FURANONE
52813-63-5 97%
1g
$226 2023-09-16
abcr
AB284396-1 g
(R)-5-Hydroxymethyl-dihydro-furan-2-one, 97%; .
52813-63-5 97%
1 g
€411.80 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB930-1g
(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
52813-63-5 95+%
1g
2072.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JB930-50mg
(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
52813-63-5 95+%
50mg
213.0CNY 2021-08-04
Ambeed
A959735-250mg
(R)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one
52813-63-5 95%
250mg
$88.0 2025-02-24
Enamine
EN300-99298-1g
(5R)-5-(hydroxymethyl)oxolan-2-one
52813-63-5 95%
1g
$584.0 2023-09-01
Chemenu
CM196309-5g
(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
52813-63-5 97%
5g
$525 2021-08-05
Chemenu
CM196309-10g
(R)-5-(hydroxymethyl)dihydrofuran-2(3H)-one
52813-63-5 97%
10g
$951 2021-08-05
Fluorochem
034415-1g
R)-(-)-Dihydro-5-(hydroxymethyl)furanone
52813-63-5 97%
1g
£255.00 2022-02-28
AstaTech
60102-5/G
(R)-(-)-DIHYDRO-5-(HYDROXYMETHYL)FURANONE
52813-63-5 97%
5g
$780 2023-09-16

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  23 °C
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  23 °C
リファレンス
Syntheses of sceptrins and nakamuric acid and insights into the biosyntheses of pyrrole-imidazole dimers
Wang, Xiaolei; Gao, Yang; Ma, Zhiqiang; Rodriguez, Rodrigo A.; Yu, Zhi-Xiang; et al, Organic Chemistry Frontiers, 2015, 2(8), 978-984

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Diglyme
リファレンス
Novel synthesis of L-hydroxyproline from D-glutamic acid
Eguchi, Chikahiko; Kakuta, Akio, Bulletin of the Chemical Society of Japan, 1974, 47(7), 1704-8

合成方法 3

はんのうじょうけん
リファレンス
A convenient synthesis of (R)-japonilure
Chattopadhyay, S.; Mamdapur, V. R.; Chadha, M. S., Synthetic Communications, 1990, 20(9), 1299-303

合成方法 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Total synthesis of the cytotoxic macrocycle (+)-hitachimycin
Smith, Amos B. III; Rano, Thomas A.; Chida, Noritaka; Sulikowski, Gary A.; Wood, John L., Journal of the American Chemical Society, 1992, 114(21), 8008-22

合成方法 5

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Solvents: Methanol ;  0 °C
リファレンス
Total Synthesis of Amphidinolide F
Valot, Gaelle; Regens, Christopher S.; O'Malley, Daniel P.; Godineau, Edouard; Takikawa, Hiroshi; et al, Angewandte Chemie, 2013, 52(36), 9534-9538

合成方法 6

はんのうじょうけん
1.1 Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[(1S,2S)-1,2-cyclohexanediylbis[(nitrilo-κN)methyli… Solvents: Water
1.2 Reagents: Trifluoroacetic acid
1.3 Solvents: Benzene
リファレンス
The conversion of racemic terminal epoxides into either (+)- or (-)-diol γ- and δ-lactones
Liu, Zhi-Yu; Ji, Jian-Xin; Li, Bo-Gang, Perkin 1, 2000, (20), 3519-3521

合成方法 7

はんのうじょうけん
リファレンス
Alzheimer's therapy: an approach to novel muscarinic ligands based upon the naturally occurring alkaloid himbacine
Kozikowski, Alan P.; Fauq, Abdul H.; Miller, Jacqueline H.; McKinney, Michael, Bioorganic & Medicinal Chemistry Letters, 1992, 2(8), 797-802

合成方法 8

はんのうじょうけん
1.1 Reagents: Dimethyl sulfide ,  Borane Solvents: Tetrahydrofuran
リファレンス
Synthesis and Analysis of Libraries of Potential Flavour Compounds
Bang, Kyong-A., 2006, , ,

合成方法 9

はんのうじょうけん
1.1 Reagents: Dimethyl sulfide ,  Borane Solvents: Tetrahydrofuran
リファレンス
Synthesis and anti-viral activity of novel 3,6-dioxa- [3.2.0]bicyclonucleoside nucleotide analogs
Fang, Xingang, 2007, , 69(1),

合成方法 10

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Solvents: Methanol
リファレンス
Concise Total Syntheses of Amphidinolides C and F
Valot, Gaelle; Mailhol, Damien; Regens, Christopher S.; O'Malley, Daniel P.; Godineau, Edouard; et al, Chemistry - A European Journal, 2015, 21(6), 2398-2408

合成方法 11

はんのうじょうけん
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  -15 °C; overnight, rt
1.2 Reagents: Methanol ;  0 °C
リファレンス
Amphidinolides F and C2: An Odyssey in Total Synthesis
Ferrie, Laurent; Ciss, Ismaila; Fenneteau, Johan ; Vallerotto, Sara; Seck, Matar; et al, Journal of Organic Chemistry, 2022, 87(2), 1110-1123

合成方法 12

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  -10 °C
リファレンス
Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Boukouvalas, John, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  15 h, rt
1.2 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Design and synthesis of novel 2',3'-dideoxy-4'-selenonucleosides as potential antiviral agents
Jeong, Lak Shin; Choi, Yoo Na; Tosh, Dilip K.; Choi, Won Jun; Kim, Hea Ok; et al, Bioorganic & Medicinal Chemistry, 2008, 16(23), 9891-9897

合成方法 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  rt → 0 °C; 2 h, 0 °C → 50 °C
リファレンス
Dynamically tuning transient silicone polymer networks with hydrogen bonding
Yepremyan, Akop; Osamudiamen, Andrew; Brook, Michael A.; Feinle, Andrea, Chemical Communications (Cambridge, 2020, 56(88), 13555-13558

合成方法 15

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ;  20 min, -10 °C
リファレンス
Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone
Stockton, Kieran P.; Greatrex, Ben W., Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone Raw materials

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone Preparation Products

(R)-(-)-Dihydro-5-(hydroxymethyl)furanone 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:52813-63-5)(R)-(-)-Dihydro-5-(hydroxymethyl)furanone
A847751
清らかである:99%/99%
はかる:1g/5g
価格 ($):218.0/768.0